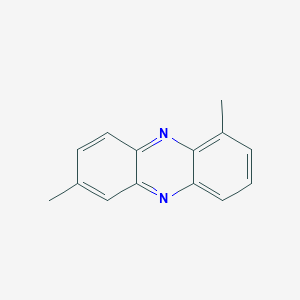
1,7-Dimethylphenazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-Dimethylphenazine is an organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. The structure of this compound consists of a phenazine core with two methyl groups attached at the 1 and 7 positions.
准备方法
Synthetic Routes and Reaction Conditions
1,7-Dimethylphenazine can be synthesized through several methods. One common approach involves the condensation of 1,2-diaminobenzene with 2-methylquinoxaline under oxidative conditions. The reaction typically requires a catalyst such as palladium on carbon and an oxidizing agent like hydrogen peroxide. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures.
Another method involves the cyclization of N,N’-dimethyl-o-phenylenediamine with an appropriate oxidizing agent, such as ferric chloride, in the presence of a solvent like acetic acid. The reaction is conducted at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
化学反应分析
Types of Reactions
1,7-Dimethylphenazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of dihydrophenazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid, sulfur trioxide in fuming sulfuric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrophenazine derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenazine derivatives.
科学研究应用
1,7-Dimethylphenazine has several scientific research applications, including:
Biology: Studied for its antimicrobial properties, particularly against Gram-negative bacteria. It has shown potential as an antibiotic agent.
Medicine: Investigated for its anticancer properties. Some derivatives have demonstrated cytotoxic activity against cancer cell lines.
Industry: Employed as a dye intermediate and in the production of pigments. It is also used in the development of organic semiconductors and battery materials.
作用机制
The mechanism of action of 1,7-Dimethylphenazine varies depending on its application. In antimicrobial activity, it disrupts bacterial cell membranes and interferes with essential cellular processes. In anticancer applications, it induces apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways, such as the mitochondrial pathway. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific derivative and cell type.
相似化合物的比较
1,7-Dimethylphenazine can be compared with other phenazine derivatives, such as:
Phenazine: The parent compound, lacking the methyl groups. It has similar biological activities but may differ in potency and specificity.
1,6-Dimethylphenazine: A structural isomer with methyl groups at the 1 and 6 positions. It may exhibit different chemical reactivity and biological activity due to the different substitution pattern.
2,7-Dimethylphenazine: Another isomer with methyl groups at the 2 and 7 positions. It may have distinct properties compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of methyl groups at the 1 and 7 positions can affect the compound’s electronic properties and steric interactions, leading to differences in behavior compared to other phenazine derivatives.
属性
CAS 编号 |
53017-16-6 |
|---|---|
分子式 |
C14H12N2 |
分子量 |
208.26 g/mol |
IUPAC 名称 |
1,7-dimethylphenazine |
InChI |
InChI=1S/C14H12N2/c1-9-6-7-11-13(8-9)15-12-5-3-4-10(2)14(12)16-11/h3-8H,1-2H3 |
InChI 键 |
LCWBWZKGTYVYLA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=NC3=CC=CC(=C3N=C2C=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



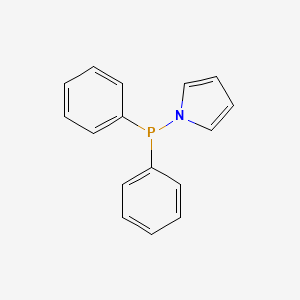
![2-[(4-Chlorophenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14637944.png)
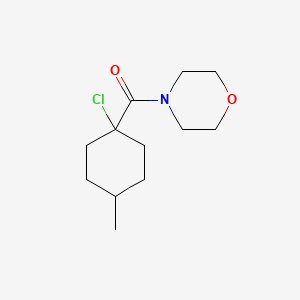
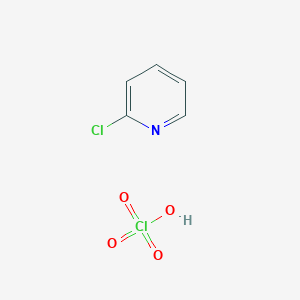
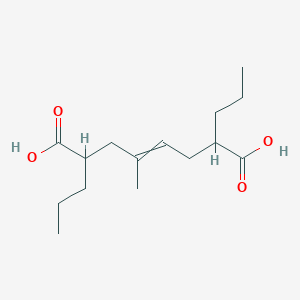
methanethione](/img/structure/B14637979.png)



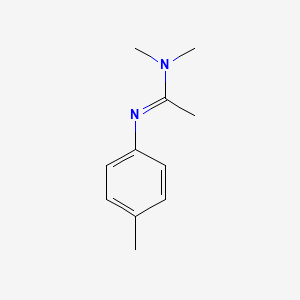

![1H-Pyrimido[4,5-b]indol-2-amine, 4-phenyl-](/img/structure/B14638030.png)

